molecular formula C7H10BrNO3S B159935 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide CAS No. 126623-65-2

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B159935
M. Wt: 268.13 g/mol
InChI Key: GDUZDXFNMOFVIH-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (4-BII-3(2H)-OD) is a synthetic organic compound belonging to the isothiazol-3(2H)-one family. It is used in a variety of scientific research applications, and is known for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Efficient Palladium-Catalyzed Functionalization

The palladium-catalyzed reaction of isothiazole derivatives, including those related to 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, has been explored for the synthesis of substituted isothiazole dioxides. These reactions provide a general and efficient method for functionalizing isothiazole dioxides under optimized conditions, offering significant potential for creating diverse organic compounds (Clerici, Erba, Gelmi, & Valle, 1997).

Photooxidation in Insecticidal Applications

Studies on the metabolism in mouse liver and photooxidation of cis and trans-2-(4-bromophenyl)-5-tert-butyl-1,3-dithianes shed light on the oxidation products of similar brominated and tert-butyl substituted compounds, which are relevant for understanding the environmental fate and biological activity of these insecticidal agents (Wacher & Casida, 1993).

Computational Investigations

The nucleophilic reaction between methylthiolate and similar isothiazole dioxides has been computationally investigated, revealing an unusual addition-elimination mechanism. This insight is crucial for designing new reactions and understanding the reactivity of these compounds (Contini, Clerici, Sironi, & Trimarco, 2005).

Facile Synthesis of Isothiazolone Derivatives

Research on the facile synthesis of benzisothiazolone derivatives via Diels-Alder reactions highlights the versatility of isothiazolone dioxides in synthesizing bioactive compounds. This work underscores the potential of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide in constructing complex molecules with biological significance (Yeung, Meanwell, Li, & Gao, 1998).

Novel Sulfonamide Synthesis

The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, using isothiazole dioxides as precursors, demonstrates the compound's utility in creating novel therapeutic agents. This research points to the potential pharmaceutical applications of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide and related structures (Greig, Tozer, & Wright, 2001).

properties

IUPAC Name

4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZDXFNMOFVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598000
Record name 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide

CAS RN

126623-65-2
Record name 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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